molecular formula C15H16N2O3 B5837116 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide

2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B5837116
M. Wt: 272.30 g/mol
InChI Key: NUJMMADAXWJVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a pyridine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it has been suggested that 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by modulating various signaling pathways. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent therapeutic effects. However, 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the potential side effects of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. In addition, more research is needed to fully understand the mechanism of action of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide could improve its potential for in vivo applications.

Synthesis Methods

2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenoxy)acetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide as a white solid.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-6-7-16-14(8-11)17-15(18)10-20-13-5-3-4-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJMMADAXWJVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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